molecular formula C13H10Cl2N4O2S2 B12998786 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12998786
M. Wt: 389.3 g/mol
InChI Key: LTORYWPBKIYUCR-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro, ethyl, and phenyl groups, as well as a sulfonamide moiety. Its molecular formula is C₁₃H₁₀Cl₂N₄O₂S₂, and it has a molecular weight of 389.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable chlorinated pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes, while the thiazolo[4,5-d]pyrimidine core could interact with nucleic acids or proteins. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine
  • 5,7-Dichloro-2-phenylthiazolo[4,5-d]pyrimidine
  • 5,7-Dichloro-2-ethylthiazolo[4,5-d]pyrimidine

Uniqueness

5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the specific substitution pattern on the thiazolo[4,5-d]pyrimidine core.

Properties

Molecular Formula

C13H10Cl2N4O2S2

Molecular Weight

389.3 g/mol

IUPAC Name

5,7-dichloro-N-ethyl-N-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H10Cl2N4O2S2/c1-2-19(8-6-4-3-5-7-8)23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-7H,2H2,1H3

InChI Key

LTORYWPBKIYUCR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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